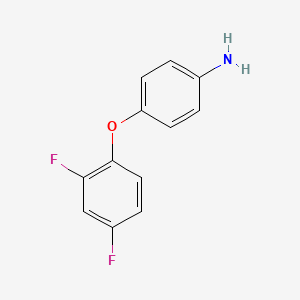

4-(2,4-Difluorophenoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2,4-difluorophenoxy)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F2NO/c13-8-1-6-12(11(14)7-8)16-10-4-2-9(15)3-5-10/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZCHUXXYOJBSIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301295708 | |

| Record name | 4-(2,4-Difluorophenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286932-63-6 | |

| Record name | 4-(2,4-Difluorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=286932-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,4-Difluorophenoxy)benzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301295708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contemporary Significance and Research Trajectories

4-(2,4-Difluorophenoxy)aniline, a diaryl ether, holds a position of considerable interest in the realm of medicinal chemistry and materials science. Its structural framework serves as a key intermediate in the synthesis of a variety of more complex molecules. The presence of the difluorophenoxy group, coupled with the reactive aniline (B41778) moiety, provides a versatile platform for constructing compounds with potential biological activity.

Research has shown that the substitution pattern of fluorine atoms on the phenyl ring can significantly influence the biological and physicochemical properties of the resulting compounds. The 2,4-difluoro substitution, in particular, is a common motif in many biologically active molecules. This has led to the exploration of this compound as a precursor for the development of novel therapeutic agents. For instance, the broader class of difluoroaniline derivatives has been instrumental in the synthesis of anti-inflammatory drugs. guidechem.com

Current research trajectories involving this compound are focused on its incorporation into larger molecular scaffolds to modulate properties such as solubility, metabolic stability, and target-binding affinity. The inherent reactivity of the primary amine group allows for a wide range of chemical transformations, including acylation, alkylation, and diazotization reactions, further expanding its synthetic utility. guidechem.com The investigation of its derivatives as potential kinase inhibitors in cancer therapy and for other therapeutic targets remains an active area of research. researchgate.net

Fundamental Structural Features and Their Influence on Molecular Properties

Established Synthetic Pathways to this compound

The construction of this compound relies on well-established organic reactions, tailored to the specific functionalities of the precursors. The dominant strategies involve nucleophilic aromatic substitution to create the core ether structure, followed by the reduction of a nitroaromatic intermediate.

Nucleophilic Aromatic Substitution (SNAr) Routes

The formation of the diaryl ether bond in the precursor to this compound, 1-(2,4-difluorophenoxy)-4-nitrobenzene, is typically accomplished via a Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups. masterorganicchemistry.com In this specific synthesis, the nucleophile is typically the potassium or sodium salt of 4-nitrophenol (B140041), and the electrophilic partner is 1,2,4-trifluorobenzene (B1293510) or a related activated difluoroaromatic compound.

The presence of the nitro group in the para position of the phenoxide nucleophile does not impede the reaction, as the ether linkage is formed at the phenoxide's oxygen. The key to this synthesis is the activation of the other aromatic ring by fluorine atoms, which are good leaving groups in SNAr reactions, especially when positioned ortho and para to an activating group.

Alternatively, and more commonly for this specific target molecule, the roles are reversed. 2,4-Difluoronitrobenzene (B147775) serves as the electrophilic substrate, which is attacked by the phenoxide of a suitable phenol. acs.orgresearchgate.net The nitro group in 2,4-difluoronitrobenzene strongly activates the ring towards nucleophilic attack.

Table 1: Representative SNAr Reaction for Diaryl Ether Formation

| Electrophile | Nucleophile | Solvent | Base | Product |

| 2,4-Difluoronitrobenzene | 4-Hydroxyphenol | Toluene (B28343) | K2CO3 | 1-(4-hydroxyphenoxy)-2-fluoro-4-nitrobenzene |

| 1,2,4-Trifluorobenzene | 4-Nitrophenol | DMF | K2CO3 | 1-(2,4-Difluorophenoxy)-4-nitrobenzene |

This table presents plausible reaction components based on established SNAr principles for diaryl ether synthesis.

Reductive Transformations of Nitroaromatic Precursors

Once the diaryl ether precursor, 1-(2,4-difluorophenoxy)-4-nitrobenzene, is synthesized, the final step is the reduction of the nitro group to an amine. This is a common and efficient method for the preparation of anilines. chemguide.co.uklboro.ac.uk A variety of reducing agents and catalytic systems can be employed for this transformation.

A widely used method involves catalytic hydrogenation. google.com This is typically carried out using a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. lboro.ac.uknih.gov This method is often clean and provides high yields of the desired aniline (B41778).

Another effective method is the use of metal/acid combinations, such as tin (Sn) and concentrated hydrochloric acid (HCl), or iron (Fe) in acetic acid. chemguide.co.uk For instance, the reduction of a similar compound, 2-(4-fluorophenoxy)nitrobenzene, is effectively achieved using tin(II) chloride dihydrate in concentrated hydrochloric acid. chemicalbook.com

Chemical reduction using hydrazine (B178648) hydrate (B1144303) (N2H4·H2O) in the presence of a catalyst like Raney nickel or iron(III) chloride is also a viable and often high-yielding approach. google.comresearchgate.net A patent for the synthesis of the analogous 4-(2,4-dichlorophenoxy)aniline (B88344) details the reduction of the corresponding nitro-ether using hydrazine hydrate with a catalyst in a solvent like toluene or chlorobenzene (B131634) at elevated temperatures, achieving yields of over 98%. google.com

Table 2: Common Reduction Methods for Nitroaromatic Precursors

| Nitroaromatic Precursor | Reducing Agent/Catalyst | Solvent | Product |

| 1-(2,4-difluorophenoxy)-4-nitrobenzene | H2 / Pd/C | Ethanol/Methanol | This compound |

| 1-(2,4-difluorophenoxy)-4-nitrobenzene | Sn / HCl | Ethanol | This compound hydrochloride |

| 1-(2,4-difluorophenoxy)-4-nitrobenzene | N2H4·H2O / Raney Ni | Toluene | This compound |

This table outlines common and effective methods for the reduction of the nitroaromatic precursor to the target aniline.

Strategic Analogous Synthesis Approaches

The synthesis of this compound can be informed by the established routes for structurally similar compounds. For example, the synthesis of various kinase inhibitors containing the 6-(2,4-difluorophenoxy) moiety demonstrates the robustness of forming this ether linkage in complex molecules. mdpi.com

The Ullmann condensation is another classical method for the formation of diaryl ethers, which involves the copper-catalyzed reaction of an aryl halide with a phenol. While often requiring high temperatures, modern modifications have made this reaction more versatile. This approach could, in principle, be used to synthesize the 1-(2,4-difluorophenoxy)-4-nitrobenzene precursor.

Detailed Reaction Mechanisms and Selectivity Control

A thorough understanding of the reaction mechanisms is paramount for controlling the selectivity and optimizing the yield of this compound. The key mechanistic considerations revolve around the formation of the ether bond and the regiochemical outcome of the substitution.

Mechanistic Understanding of Ether Bond Formation

The SNAr reaction for the formation of the diaryl ether proceeds via a two-step addition-elimination mechanism. In the first, and typically rate-determining step, the nucleophile (phenoxide) attacks the electron-deficient aromatic ring at the carbon atom bearing a leaving group (fluorine). This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge of this complex is delocalized, particularly onto the electron-withdrawing groups (in this case, the nitro group and the other fluorine atom), which stabilizes the intermediate.

In the second step, the leaving group (fluoride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final diaryl ether product. The high electronegativity of fluorine makes it a good leaving group for SNAr reactions, often leading to higher reaction rates compared to other halogens.

Regiochemical Considerations in Multi-substituted Aromatic Systems

When using 2,4-difluoronitrobenzene as the electrophilic substrate, the regioselectivity of the nucleophilic attack is a critical factor. The nitro group at position 1 activates both the ortho (position 2) and para (position 4) fluorine atoms for substitution. The incoming nucleophile can potentially attack either of these positions.

Research has shown that the regioselectivity of SNAr reactions on 2,4-difluoronitrobenzene is highly dependent on the solvent. acs.orgresearchgate.net In polar aprotic solvents like DMF or DMSO, a mixture of ortho and para substituted products is often observed. However, the use of nonpolar solvents, such as toluene, has been demonstrated to lead to high ortho-selectivity. acs.orgresearchgate.net This is attributed to the formation of a six-membered polar transition state involving the nucleophile, the solvent, and the substrate, which favors attack at the ortho position. For the synthesis of the precursor to this compound, where the phenoxy group needs to be at the 4-position relative to the nitro group, the reaction would ideally involve 1-fluoro-4-nitrobenzene (B44160) and 2,4-difluorophenol (B48109) or a similar strategy to ensure the correct isomer is formed.

In the case of 3,4-difluoronitrobenzene, substitution predominantly occurs at the 4-position due to a combination of steric hindrance from the nitro group at the 3-position and the strong activation of the para position. This highlights the subtle electronic and steric factors that govern the regiochemical outcome in these reactions.

Steric and Electronic Effects of Fluorine Substituents on Reactivity

The reactivity of this compound is profoundly influenced by the presence of two fluorine atoms on the phenoxy ring. These substituents exert significant steric and electronic effects that modulate the chemical behavior of the entire molecule.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the aromatic ring imparts a strong inductive electron-withdrawing effect (-I effect). In this compound, the two fluorine atoms at the ortho and para positions of the phenoxy group synergistically pull electron density away from the phenyl ring and the ether oxygen. This electronic pull has several consequences:

Activation towards Nucleophilic Aromatic Substitution: The electron-withdrawing properties of the fluorine substituents make the aromatic rings more electron-deficient. This enhances their susceptibility to nucleophilic attack. While the aniline ring is generally activated towards electrophilic substitution, the difluorophenoxy moiety is activated for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.compressbooks.pub The rate of SNAr reactions is often accelerated by the presence of strong electron-withdrawing groups. masterorganicchemistry.com

Modulation of Hydrogen Bonding: Fluorine can act as a weak hydrogen bond acceptor. nih.gov In certain conformations, intramolecular hydrogen bonding between the aniline N-H and the ortho-fluorine atom might occur, influencing the molecule's conformation and reactivity. Studies on related fluoro-substituted anilinoquinazolines have demonstrated the existence and electronic modulation of such N-H···F interactions. nih.gov

Steric Effects: The fluorine atom is relatively small (van der Waals radius of 1.47 Å), so its steric hindrance is less pronounced than that of larger halogens like chlorine or bromine. nih.gov However, the presence of the ortho-fluorine substituent can still provide a degree of steric shielding to the ether linkage. This steric presence can influence the approach of reagents during reactions targeting the ether bond or the ortho-positions of the aniline ring. For instance, in directed ortho-metalation reactions, the size of substituents can play a crucial role in determining reaction outcomes. msu.edu

The interplay of these electronic and steric factors is critical in dictating the regioselectivity and rate of chemical transformations involving this compound.

Advanced Functionalization and Derivatization Strategies

The unique electronic and structural features of this compound make it a versatile scaffold for further chemical modification. Advanced strategies have been developed to selectively functionalize either the aniline or the difluorophenoxy moiety, as well as to incorporate the entire molecule into more complex structures via multi-component reactions.

Directed Modifications of the Aniline Functionality

The aniline portion of the molecule offers multiple sites for derivatization, including the amino group and the aromatic ring.

N-Functionalization: The primary amine can readily undergo standard transformations such as acylation, sulfonylation, and alkylation. For instance, anilines can react with sulfonimidoyl fluorides in the presence of a calcium catalyst to form sulfonimidamides, which are bioisosteres of sulfonamides. wur.nl The Goldberg reaction, a copper-catalyzed C-N cross-coupling, provides a classic method for arylating anilines, offering a pathway to triarylamine derivatives. wikipedia.orgchemeurope.com

C-H Functionalization: Modern synthetic methods allow for the direct functionalization of the C-H bonds on the aniline ring. Catalytic ortho-C–H borylation of anilines, for example, can install a versatile boronate ester group that serves as a handle for subsequent cross-coupling reactions. msu.edu While the amino group strongly directs electrophilic substitution to the ortho and para positions, achieving meta-selective functionalization is more challenging but can be accomplished using specialized catalytic systems. researchgate.net These reactions provide access to a wide array of substituted aniline derivatives that would be difficult to prepare using traditional methods.

Strategic Manipulations of the Difluorophenoxy Moiety

The difluorophenoxy ring, while generally less reactive towards electrophiles than the aniline ring, can also be strategically modified.

Electrophilic Aromatic Substitution: Despite the deactivating effect of the fluorine atoms and the ether linkage, electrophilic substitution on the difluorophenoxy ring is possible under specific conditions. The positions for substitution are directed by the activating phenoxy oxygen and the deactivating fluorine atoms. More commonly, substitutions are performed on the aniline ring, which is more activated. However, derivatives with additional substituents on the phenoxy ring are known. For example, the synthesis of 4-(2,4-difluorophenoxy)-2,3,5-trichloroaniline has been reported, indicating that halogenation reactions can be performed on the aniline ring of the core structure. prepchem.com

Derivatization through Precursors: A common strategy involves using a pre-functionalized difluorophenol or a substituted p-aminophenol in a nucleophilic aromatic substitution or Ullmann condensation reaction to construct the diaryl ether backbone. wikipedia.orgorganic-chemistry.org This approach allows for the introduction of a wide variety of substituents onto what will become the difluorophenoxy moiety. Examples of commercially available or synthetically accessible derivatives include those with bromo and methyl substitutions on the aniline ring, such as 3-bromo-4-(2,4-difluorophenoxy)aniline (B1399023) and 5-bromo-4-(2,4-difluorophenoxy)-2-methylaniline. sigmaaldrich.comhabitablefuture.orgsigmaaldrich.com

Below is a table of representative derivatized compounds, illustrating the strategic manipulation of the core structure.

| Compound Name | Modification Site | CAS Number |

| 3-Bromo-4-(2,4-difluorophenoxy)aniline | Aniline Ring | 1284999-83-2 |

| 4-(2,4-Difluorophenoxy)-2,3,5-trichloroaniline | Aniline Ring | Not available |

| 5-Bromo-4-(2,4-difluorophenoxy)-2-methylaniline | Aniline Ring | Not available |

| 4-(2-Bromo-4,5-difluorophenoxy)aniline | Difluorophenoxy Moiety | 869676-91-5 |

| 4-(2,4-Difluorophenoxy)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline | Aniline Ring | 1446236-84-5 |

Exploration of Multi-component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. rug.nl The aniline functionality in this compound makes it a suitable component for several important MCRs.

Anilines are frequently used as the amine component in reactions such as:

The Ugi and Passerini Reactions: These isocyanide-based MCRs are staples for generating peptide-like scaffolds and diverse compound libraries. nih.govorganic-chemistry.org The amine component condenses with a carbonyl compound to form an imine, which then reacts with an isocyanide and a carboxylic acid (in the Ugi reaction) or just the isocyanide (in the Passerini reaction).

The Doebner Reaction: This MCR synthesizes quinoline-4-carboxylic acids from an aromatic amine, an aldehyde, and pyruvic acid. nih.gov The use of 4-fluoroaniline (B128567) in a Doebner reaction to produce the drug Brequinar highlights the applicability of fluorinated anilines in such transformations. nih.gov

The Biginelli Reaction: While typically employing urea, variations using amines can lead to dihydropyrimidinone-related structures. A retrosynthetic analysis for a complex molecule suggests a Biginelli-like MCR as a key step. vulcanchem.com

The Strecker Reaction: This classic MCR produces α-amino nitriles from an amine, a ketone or aldehyde, and a cyanide source. nih.gov

The incorporation of this compound into these MCRs would directly install the difluorophenoxy ether moiety into complex, drug-like molecules, demonstrating the utility of this building block in diversity-oriented synthesis.

| Multi-component Reaction | Key Reactants | Typical Product Scaffold |

| Ugi Reaction | Amine, Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Passerini Reaction | Amine, Aldehyde/Ketone, Isocyanide | α-Acyloxy Amide |

| Doebner Reaction | Aromatic Amine, Aldehyde, Pyruvic Acid | Quinoline-4-carboxylic Acid |

| Strecker Synthesis | Amine, Aldehyde/Ketone, Cyanide | α-Amino Nitrile |

Role As a Pivotal Intermediate in Complex Molecular Architectures

Utilization in Heterocyclic Scaffold Construction

The aniline (B41778) functional group is a cornerstone in the synthesis of nitrogen-containing heterocycles, which are prevalent in biologically active molecules. frontiersin.org 4-(2,4-Difluorophenoxy)aniline is frequently employed as a key starting material or intermediate for the assembly of various heterocyclic ring systems.

The pyrido[2,3-d]pyrimidine (B1209978) core is a significant pharmacophore found in numerous kinase inhibitors. The synthesis of potent and selective inhibitors often involves the incorporation of the this compound moiety. A notable example is its use in the synthesis of MEK (mitogen-activated protein kinase kinase) inhibitors. mdpi.com

For instance, the synthesis of 6-(2,4-difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]-8H-pyrido[2,3-d]pyrimidin-7-one, a selective p38α MAP kinase inhibitor, utilizes a multi-step pathway where the difluorophenoxy group is introduced early in the sequence. mdpi.comresearchgate.net This scaffold has demonstrated significant therapeutic potential, and its synthesis highlights the strategic importance of the title compound. mdpi.comnih.gov

Table 1: Synthesis of a Pyrido[2,3-d]pyrimidine-based Kinase Inhibitor

| Precursor/Intermediate | Reagent/Condition | Product | Application | Reference |

| Substituted 2,4-difluorophenol (B48109) | Multi-step synthesis | 6-(2,4-difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one | MEK Inhibitor, p38α Kinase Inhibitor | mdpi.com |

| 4-amino-2-(methylsulfanyl)pyrimidine-5-carbaldehyde | Condensation/Cyclization | Pyrido[2,3-d]pyrimidine core | Intermediate for Kinase Inhibitors | researchgate.net |

The general strategy often involves the construction of the core pyridopyrimidine ring, followed by the displacement of a leaving group (like a chlorine atom) with this compound or a related precursor. mdpi.com This approach allows for the late-stage introduction of the diaryl ether linkage, a common feature in many kinase inhibitors.

Beyond the well-documented pyrido[2,3-d]pyrimidines, this compound is a precursor to a wider array of nitrogen-containing heterocycles. Its derivatives are employed in the synthesis of complex, multi-ring systems with potential applications in medicinal chemistry. google.com The development of innovative synthetic methods continues to expand the library of accessible aza-heterocycles from aniline-based starting materials. frontiersin.orgmdpi.com

A patent for novel nitrogen-containing heterocyclic compounds, intended as BET bromodomain inhibitors, lists structures derived from this compound. google.com One such example is N-(4-(2,4-difluorophenoxy)-3-(5-methyl-4-oxo-6-(trifluoromethyl)-4,5-dihydro-1H-pyrrole[3,2-c]pyridin-7-yl)phenyl)ethanesulfonamide, demonstrating the integration of the title compound into a complex, fused heterocyclic framework. google.com The synthesis of such molecules relies on the reactivity of the aniline nitrogen for ring formation and coupling reactions. rsc.orgnih.gov

Building Block in Advanced Organic Synthesis

The reactivity of both the aniline amine and its aromatic rings makes this compound a versatile tool in advanced organic synthesis, particularly in reactions that form carbon-carbon and carbon-nitrogen bonds.

Anilines are a cornerstone class of substrates in modern cross-coupling chemistry. openstax.org The amino group of this compound can act as a nucleophile in palladium-catalyzed Buchwald-Hartwig amination reactions to form more complex triarylamines. nih.gov Conversely, the C-H bonds on the aniline's phenyl ring are potential sites for direct arylation, allowing for the synthesis of even more complex, substituted diaryl ethers. semanticscholar.org

The development of well-defined palladium(II)-N-heterocyclic carbene (NHC) precatalysts, often stabilized by aniline ligands, has significantly advanced the efficiency and scope of these reactions. nih.govorganic-chemistry.org These catalytic systems are highly active for various transformations, including Suzuki-Miyaura and Buchwald-Hartwig couplings, under mild conditions. nih.govorganic-chemistry.org The inherent reactivity of the aniline moiety makes it a prime candidate for these powerful bond-forming strategies. organic-chemistry.org

Table 2: Potential Cross-Coupling Reactions Involving the Aniline Moiety

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |

| Buchwald-Hartwig Amination | Aniline + Aryl Halide/Triflate | Pd(0) or Pd(II) with Phosphine Ligand | C-N | nih.gov |

| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Pd(0) with Phosphine Ligand | C-C | nih.gov |

| Direct C-H Arylation | Aniline + Aryl Halide | Pd(II) with Specialized Ligand | C-C | semanticscholar.orgnih.gov |

| Chan-Lam Coupling | Aniline + Boronic Acid | Copper Catalyst | C-N | organic-chemistry.org |

Derivatives of this compound can be strategically designed to undergo intramolecular cyclization, a powerful method for the efficient construction of polycyclic systems. By introducing appropriate functional groups onto the aniline nitrogen or the adjacent ortho position, chemists can trigger ring-closing reactions to form fused heterocycles. researchgate.net

For example, a common strategy involves the reaction of an aniline with a species containing a second reactive group, setting the stage for a subsequent intramolecular cyclization to form a new ring. This is exemplified in the synthesis of 2-(3-oxoindolin-2-ylidene)acetonitriles from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles, where the aniline nitrogen attacks an internal carbonyl group. nih.gov Similarly, the synthesis of the pyridone ring in many pyrido[2,3-d]pyrimidine inhibitors involves an intramolecular cyclization step. mdpi.com Copper-catalyzed domino reactions have also been developed to achieve the synthesis of polycyclic indole (B1671886) derivatives through intramolecular C-N coupling. rsc.org These strategies underscore the utility of the aniline scaffold in creating molecular complexity through programmed ring-forming events. beilstein-journals.org

Structure Activity Relationship Sar Studies in Chemical Biology

Rational Design Principles for Biologically Active Derivatives

The rational design of derivatives based on the 4-(2,4-Difluorophenoxy)aniline scaffold leverages the distinct properties of its constituent parts. The oxygen atom of the ether linkage provides a flexible hinge, allowing the two aromatic rings to adopt optimal conformations for binding within a target's active site. mdpi.com This conformational flexibility is a cornerstone of its utility in drug design.

The incorporation of fluorine atoms into drug candidates is a widely used strategy to modulate their biological activity. The electronic properties and small size of fluorine allow it to act as a versatile bioisostere for hydrogen atoms or hydroxyl groups, profoundly influencing a molecule's potency, conformation, and metabolic stability.

The 2,4-difluoro substitution pattern on the phenoxy ring of the title compound has several critical effects on molecular recognition:

Modulation of Acidity and Basicity : The highly electronegative fluorine atoms act as strong electron-withdrawing groups, which can lower the pKa of the aniline (B41778) nitrogen. This modulation of basicity is crucial for optimizing interactions with biological targets.

Enhanced Binding Interactions : Fluorine can participate in non-covalent interactions such as hydrogen bonds and halogen bonds. Studies on halogenated anilines have shown that fluorine substitution can increase the ability of the nearby amine to form strong hydrogen bonds. nih.gov The fluorine atoms themselves can act as hydrogen bond acceptors.

Increased Lipophilicity : Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and interact with hydrophobic pockets within enzyme or receptor binding sites. ontosight.ai

The table below summarizes the influence of fluorine substitution on key molecular properties relevant to drug design.

| Property | Effect of Fluorine Substitution | Reference |

| pKa | Modulates acidity/basicity of nearby functional groups. | |

| Conformation | Can alter preferred molecular shape through steric and electronic effects. | |

| Metabolic Stability | C-F bond is strong; substitution can block sites of metabolic oxidation. | ontosight.ai |

| Binding Affinity | Can form hydrogen and halogen bonds, and enhances hydrophobic interactions. | nih.gov |

| Membrane Permeability | Generally increases lipophilicity, aiding passage through biological membranes. | ontosight.ai |

The biological activity of a molecule is intrinsically linked to the three-dimensional shape it adopts to bind to its target, known as the bioactive conformation. pocketdentistry.com For flexible molecules like this compound, understanding the relationship between conformation and activity is paramount.

Modulation of Specific Enzymatic Pathways

The this compound scaffold has proven to be a valuable starting point for the design of inhibitors targeting several important enzyme classes, most notably kinases and steroid sulfatase.

The 4-anilino moiety is a well-established pharmacophore in the design of ATP-competitive kinase inhibitors. nih.govmdpi.com It mimics the adenine (B156593) portion of ATP, forming critical hydrogen bonds with the "hinge" region of the kinase active site. The remainder of the molecule extends into the hydrophobic pocket, where specificity and potency are determined.

The this compound scaffold is a key component of potent and selective inhibitors of p38α mitogen-activated protein kinase (MAPK). researchgate.net In this context, the aniline nitrogen forms the essential hydrogen bond with the kinase hinge. The 2,4-difluorophenoxy group is positioned to fit snugly into a hydrophobic pocket, with the fluorine atoms contributing to favorable binding interactions. The development of clinical candidates like Pamapimod has been based on this principle. researchgate.net The optimization of this scaffold involves modifying the aniline portion to enhance selectivity and pharmacokinetic properties while retaining the crucial difluorophenoxy group for potent inhibition. researchgate.net

Steroid Sulfatase (STS) Inhibition

Steroid sulfatase is a critical enzyme in the production of active steroid hormones and a target for therapies in hormone-dependent cancers. semanticscholar.orgresearchgate.net The rational design of non-steroidal STS inhibitors has led to the development of molecules based on a diaryl or related scaffold. These inhibitors typically feature a sulfamate (B1201201) (-OSO₂NH₂) group, which mimics the natural sulfate (B86663) substrate. semanticscholar.org

Structure-activity relationship studies on dual aromatase-sulfatase inhibitors have highlighted the importance of halogen substitution on the phenyl ring. While the core this compound structure requires modification (i.e., conversion to a sulfamate) to inhibit STS, SAR data from analogous series demonstrate the profound effect of fluorine placement on inhibitory potency. For example, introducing fluorine atoms at the meta positions of the sulfamate-bearing ring can significantly enhance inhibitory activity against related enzymes like aromatase.

The following table, based on data from related dual-inhibitor series, illustrates how halogen substitution patterns influence enzymatic inhibition.

| Compound Derivative | Substitution Pattern | Aromatase IC₅₀ (nM) | STS IC₅₀ (nM) |

| Ortho-Fluoro | o-F | 12 | 40 |

| Meta-Fluoro | m-F | 39 | 21 |

| Meta, Meta-Difluoro | m,m'-F₂ | 1.3 | 39 |

| Ortho, Meta-Difluoro | o,m-F₂ | 7 | 48 |

Data adapted from studies on dual aromatase-sulfatase inhibitors to illustrate SAR principles.

This data underscores that the precise positioning of fluorine substituents is a critical factor in the rational design of potent enzyme inhibitors based on a diaryl scaffold.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) and is a target for pain and inflammation therapies. nih.govoncotarget.com Common structural classes of FAAH inhibitors include carbamates and α-ketoheterocycles. unica.it While the this compound scaffold is highly versatile, its direct application in the development of FAAH inhibitors is not prominently documented in scientific literature. The structural motifs typically required for potent FAAH inhibition differ from the simple diaryl ether structure.

Principles of Receptor Binding and Ligand Design

The design of effective ligands based on the this compound scaffold is guided by several key principles derived from SAR studies.

Scaffold-Based Design : The diaryl ether core serves as a "privileged scaffold," providing a robust and synthetically accessible template with favorable properties like metabolic stability and cell permeability. researchgate.netacs.org

Hydrogen Bonding : The aniline nitrogen is a critical hydrogen bond donor. In kinase inhibitors, this group consistently interacts with the backbone of the hinge region, an essential anchor point for binding. mdpi.com

Hydrophobic and Halogen Interactions : The 2,4-difluorophenoxy moiety is tailored to fit into hydrophobic pockets of the target protein. The fluorine atoms not only enhance this hydrophobicity but can also engage in specific, favorable halogen-bonding interactions with the protein, increasing binding affinity and selectivity. pocketdentistry.com

Conformational Control : The inherent flexibility of the ether linkage allows the ligand to adopt different shapes. Ligand design often focuses on introducing other functional groups that can restrict this flexibility, for example, through intramolecular bonds, to pre-organize the molecule into its bioactive conformation.

Computational Chemistry and Theoretical Characterization

Advanced Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are instrumental in elucidating the binding modes of ligands within the active sites of proteins. The 4-(2,4-difluorophenoxy)aniline moiety is a key component in several potent kinase inhibitors, and docking studies have been pivotal in understanding their mechanism of action.

Derivatives of this compound have been identified as highly selective inhibitors of various protein kinases. For instance, compounds incorporating this moiety, such as Pamapimod and R1487, have been developed as inhibitors of p38α mitogen-activated protein kinase. researchgate.net Molecular docking studies have revealed the specific interactions that confer this high affinity and selectivity. researchgate.net

In a study of novel 4-anilinoquinazoline (B1210976) derivatives, a compound featuring a 4-bromo-2-fluoroaniline (B1266173) component exhibited significant cytotoxic activity. ijcce.ac.ir Molecular docking of this compound into the ATP-binding sites of the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) was performed to understand its inhibitory mechanism. ijcce.ac.ir The results indicated effective binding with VEGFR-2, with a calculated binding energy of -8.24 kcal/mol and an inhibition constant of 0.9 µM. ijcce.ac.ir

Similarly, docking studies on fluoro-substituted anilino derivatives of hydroxynaphthoquinone against the B-raf protein, a key target in melanoma, have shown that these compounds exhibit strong binding affinities. nih.gov This suggests that the fluoroaniline (B8554772) scaffold is a promising feature for the design of new anticancer agents. nih.gov The insights from these simulations are critical for structure-activity relationship (SAR) studies, which aim to optimize the lead compounds for improved efficacy. researchgate.net

Table 1: Molecular Docking Data for Anilino-Derivative Compounds

| Compound Derivative Class | Target Protein | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Reference |

|---|---|---|---|---|

| 4-Anilinoquinazoline | VEGFR-2 | -8.24 | 0.9 µM | ijcce.ac.ir |

| 4-Anilinoquinazoline | EGFR | -6.39 | 20.67 µM | ijcce.ac.ir |

| Pyrido[2,3-d]pyrimidine (B1209978) | p38α Kinase | Not Reported | Not Reported | researchgate.net |

| Fluoro-anilino hydroxynaphthoquinone | B-raf | Not Reported | Not Reported | nih.gov |

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are essential for analyzing the electronic properties of molecules like this compound. These calculations provide a deep understanding of molecular structure, stability, and reactivity.

Studies on related fluorinated aromatic compounds, such as fluoro-substituted sulfinylanilines, have utilized DFT to determine stable conformations and analyze orbital interactions. conicet.gov.ar For these molecules, calculations at the B3LYP/6-311+G(df) level of theory revealed that planar conformations are stabilized by conjugation between the substituent and the aromatic ring. conicet.gov.ar Similar effects would be expected for this compound, where the difluorophenoxy group's electronic properties influence the aniline (B41778) ring.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining a molecule's electronic behavior. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical reactivity. For aniline derivatives, DFT calculations have been used to study how substituents affect these frontier orbitals. nih.govresearchgate.net For instance, in a study of aniline complexes, the B3LYP method with a 6-31(d) basis set was used to correlate electronic properties with antioxidant activity, showing that electron-withdrawing or -donating groups significantly alter the HOMO-LUMO gap. nih.gov The two fluorine atoms in this compound act as electron-withdrawing groups, which would be expected to lower both HOMO and LUMO energy levels and influence intermolecular interactions. conicet.gov.ar

DFT has also been employed to predict the activation temperatures of aryl azides by calculating bond-cleavage energies. ethz.ch A study on a p-phenoxy azide (B81097) with ortho,ortho-difluoro substitution found that the fluorine atoms significantly lowered the activation temperature for nitrene formation, a finding that aligned well with experimental data. ethz.ch This highlights the power of quantum calculations in predicting the reactivity of complex fluorinated aromatics. ethz.ch

Table 2: Quantum Chemical Parameters for Related Aniline Derivatives

| Compound/System | Method/Basis Set | Calculated Property | Value | Reference |

|---|---|---|---|---|

| Aniline | DFT(B3LYP)/6-311+G(d,p) | Tautomer Stability | Enamine form preferred | researchgate.net |

| Aniline Complexes | DFT B3LYP/6-31(d) | HOMO/LUMO Analysis | Correlated with antioxidant power | nih.gov |

| 3,4-difluorosulfinylaniline | B3LYP/6-311+G(df) | Conformational Analysis | Planar conformation stabilized by conjugation | conicet.gov.ar |

| Aniline | DFT | Charge Density under Magnetic Field | Strong fluctuations in energy dispersion observed | arxiv.org |

Development and Validation of Molecular Mechanics Force Fields

The accuracy of molecular dynamics (MD) simulations and docking studies heavily relies on the quality of the underlying molecular mechanics (MM) force field. nih.gov Developing robust force fields for fluorinated organic molecules like this compound presents unique challenges. nih.gov

A primary difficulty in parameterizing fluorinated compounds is accurately modeling the electrostatic and van der Waals interactions. nih.gov Fluorine is highly electronegative, but when covalently bonded to carbon, its electrostatic potential can be nearly isotropic, often allowing it to be modeled with a single point charge in general force fields like GAFF. nih.gov However, this simplification can fail to capture more subtle effects, and the balance between Coulomb and van der Waals forces can differ significantly across various molecules. nih.gov

To address these limitations, specialized parameters for fluorinated molecules are being developed for common force fields like AMBER and OPLS. nih.govsci-hub.se For example, parameters for fluorinated aromatic amino acids have been developed for the AMBER ff15ipq force field. nih.govresearchgate.net This process involves deriving atomic charges that account for polarization in explicit solvent and refining bond, angle, and torsion terms to match quantum mechanical calculations or experimental data. nih.govresearchgate.net Such specific parameterization is essential for accurately simulating the structure and dynamics of proteins containing these residues and, by extension, for studying their interactions with ligands like derivatives of this compound. nih.govnih.gov The OPLS3e force field has also been extended to improve coverage for drug-like molecules, including those containing halogenated aromatic systems. sci-hub.se These advanced force fields are critical for achieving reliable results in computational drug discovery. nih.gov

Predictive Modeling of Intermolecular Interactions and Binding Affinities

Predicting intermolecular interactions and binding affinities is a cornerstone of computational drug design. For compounds related to this compound, Quantitative Structure-Activity Relationship (QSAR) modeling has been a valuable tool.

3D-QSAR studies have been successfully applied to series of 4-anilinoquinazoline derivatives that act as EGFR kinase inhibitors. nih.govnih.gov These models correlate the steric and electrostatic fields of aligned molecules with their biological activity. nih.gov Such analyses have shown that electrostatic, hydrophobic, and hydrogen-bonding descriptors are critical for the inhibitory activity of these compounds. nih.gov The insights gained from QSAR can guide the synthesis of new derivatives with improved potency. nih.gov

More advanced methods for predicting binding affinity are also being developed. One approach combines mining minima (M2) calculations with QM/MM methods. nih.gov This hybrid technique improves upon the accuracy of classical force fields by using QM-derived atomic charges to better estimate electrostatic interactions, resulting in more reliable binding free energy predictions. nih.gov When tested on a set of 203 ligands across nine different protein targets, this method achieved a high correlation with experimental data. nih.gov Furthermore, deep learning models are emerging as powerful tools for predicting binding affinity from molecular descriptors, showing good generalization and promise for accelerating drug discovery efforts. arxiv.orgnih.gov These predictive models are essential for screening large virtual libraries and prioritizing candidates for synthesis and experimental testing. plos.org

Analytical Characterization Methodologies for Research Verification

Spectroscopic Techniques for Definitive Structural Elucidation

Spectroscopy is the primary tool for elucidating the molecular structure of a compound. By probing the interactions of molecules with electromagnetic radiation, these techniques reveal detailed information about the connectivity of atoms, the types of functional groups present, and the three-dimensional arrangement of the atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and number of different types of nuclei, primarily ¹H (proton), ¹³C, and, in this case, ¹⁹F.

¹H NMR: A ¹H NMR spectrum of 4-(2,4-Difluorophenoxy)aniline would display distinct signals for each chemically non-equivalent proton. The spectrum can be divided into two aromatic regions corresponding to the two phenyl rings. The protons on the aniline (B41778) ring (H-a, H-b) typically appear as two distinct doublets due to the electron-donating effect of the amino group (-NH₂) and the ether oxygen. The protons on the difluorinated ring (H-c, H-d, H-e) exhibit more complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The amino group protons (-NH₂) would likely appear as a broad singlet, the chemical shift of which can be solvent-dependent. coresta.org The integration of each signal's area is directly proportional to the number of protons it represents, confirming the proton count in each part of the molecule. lookchem.com

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals would include those for the carbons directly bonded to the nitrogen, oxygen, and fluorine atoms. The carbon atoms attached to fluorine (C-2', C-4') will appear as doublets due to one-bond carbon-fluorine (¹JCF) coupling, which is typically very large. Carbons further away will also show smaller C-F couplings (²JCF, ³JCF), providing further structural confirmation.

¹⁹F NMR: Given the presence of two fluorine atoms, ¹⁹F NMR is a crucial tool. Since the two fluorine atoms are in different chemical environments (one ortho and one para to the ether linkage), they would be expected to produce two distinct signals. Each signal would be split into a doublet of doublets due to coupling with the vicinal aromatic protons. This technique is highly sensitive to the electronic environment of the fluorine nuclei. publisso.de

Representative ¹H NMR Data (Predicted)

| Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| H-c | 7.25 - 7.40 | ddd (doublet of doublet of doublets) | Coupled to H-d, H-e, and F-2'. |

| H-a | 6.95 - 7.10 | d (doublet) | Protons ortho to the ether linkage on the aniline ring. |

| H-d | 6.85 - 7.00 | m (multiplet) | Coupled to H-c, H-e, and both F atoms. |

| H-b | 6.75 - 6.90 | d (doublet) | Protons ortho to the amino group on the aniline ring. |

| H-e | 6.60 - 6.75 | dt (doublet of triplets) | Coupled to H-c, H-d, and F-4'. |

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for confirming the elemental composition of a novel compound. Unlike standard mass spectrometry, HRMS instruments like Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) can measure the mass-to-charge ratio (m/z) of an ion to four or more decimal places. researchgate.netcoresta.org This high precision allows for the calculation of a unique elemental formula. For this compound, HRMS would be used to verify that the experimentally measured monoisotopic mass matches the theoretically calculated mass for the molecular formula C₁₂H₉F₂NO, thereby distinguishing it from any other compounds with the same nominal mass.

HRMS Data for C₁₂H₉F₂NO

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₂H₉F₂NO |

| Calculated Monoisotopic Mass | 221.0652 g/mol |

| Expected Ion (e.g., [M+H]⁺) | 222.0730 |

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting absorption spectrum provides a "fingerprint" of the molecule's functional groups.

For this compound, the key absorptions would confirm the presence of the amine, ether, and fluorinated aromatic moieties. The N-H bonds of the primary amine typically show two distinct stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region. The characteristic C-O-C stretching of the diaryl ether would be visible in the fingerprint region, while the strong C-F bond absorptions would also be prominent.

Key IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | Primary Aromatic Amine | 3450 - 3350 (two bands) | Medium |

| C-H Aromatic Stretch | Aromatic Ring | 3100 - 3000 | Medium-Weak |

| C=C Aromatic Stretch | Aromatic Ring | 1620 - 1580 | Medium-Strong |

| N-H Bend (Scissoring) | Primary Amine | 1650 - 1580 | Medium |

| C-F Stretch | Aryl-Fluoride | 1400 - 1100 | Strong |

| C-O-C Asymmetric Stretch | Diaryl Ether | 1270 - 1200 | Strong |

Chromatographic Methods for Purity and Isomeric Assessment in Research Samples

Chromatography is used to separate the components of a mixture, making it essential for determining the purity of a research sample. For a compound like this compound, chromatographic methods are crucial for quantifying the target compound and identifying the presence of starting materials, by-products, or structurally similar isomers.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, typically using a C18 stationary phase with a mobile phase gradient of water and a polar organic solvent (like acetonitrile (B52724) or methanol), would be employed. The sample is monitored by a UV detector, often at multiple wavelengths. Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. This method is highly effective for separating the product from impurities with different polarities.

Gas Chromatography (GC): GC is suitable for analyzing volatile and thermally stable compounds. While anilines can be analyzed directly, their analysis is often improved by derivatization. Reagents such as heptafluorobutyric anhydride (B1165640) or various chloroformates can be used to convert the polar amine group into a less polar, more volatile derivative, leading to better peak shape and sensitivity. When coupled with a mass spectrometer (GC-MS), this method provides excellent separation and identification of volatile impurities. researchgate.net

Both HPLC and GC are vital for isomeric assessment. The synthesis of this compound could potentially yield positional isomers (e.g., 2-(2,4-difluorophenoxy)aniline (B1640524) or 4-(2,5-difluorophenoxy)aniline). As isomers have the same mass, they cannot be distinguished by mass spectrometry alone. However, their different physical properties often allow for their separation and quantification by a well-developed chromatographic method.

Emerging Research Landscape and Intellectual Property Considerations

Recent Advances in Synthetic Methodologies Documented in Patent Literature

The synthesis of 4-(2,4-Difluorophenoxy)aniline and its derivatives is a critical step in the preparation of various pharmaceutically active compounds. Patent literature reveals several strategic approaches to construct this diaryl ether linkage and incorporate the aniline (B41778) functionality.

A common and well-documented method involves the Ullmann condensation or a related nucleophilic aromatic substitution (SNAr) reaction. This typically involves the coupling of a p-aminophenol derivative with a 1,2,4-trifluorobenzene (B1293510) or a similar activated fluorinated benzene (B151609) ring. The reaction is generally carried out in the presence of a base, such as potassium carbonate or cesium carbonate, and often in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or N-methyl-2-pyrrolidone (NMP).

Alternatively, the synthesis can proceed through the formation of the ether linkage first, followed by the introduction or unmasking of the aniline group. For instance, 4-nitrophenol (B140041) can be reacted with 1-bromo-2,4-difluorobenzene (B57218) or a similar halogenated starting material, followed by the reduction of the nitro group to an amine. This reduction is a standard transformation and can be achieved using various reagents, such as iron powder in the presence of an acid, catalytic hydrogenation, or transfer hydrogenation with reagents like hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. tandfonline.com

A patent for the preparation of the related compound 4-(2,4-dichlorophenoxy)aniline (B88344) describes a method where 2,4-dichlorophenyl-4'-nitrophenyl ether is reduced using hydrazine hydrate with a composite catalyst of iron trichloride (B1173362) and activated carbon. tandfonline.com This approach, which avoids traditional iron powder reduction, is highlighted for its cleaner profile, simplified synthesis, and improved yield. tandfonline.com

Furthermore, patent literature concerning the synthesis of 6-substituted pyrido-pyrimidines discloses the use of methyl 2,4-difluorophenoxyacetate as a key intermediate. acs.org This suggests a synthetic route where the phenoxyacetate (B1228835) moiety is constructed first, which can then be further elaborated. The preparation of this acetate (B1210297) intermediate would likely involve the reaction of 2,4-difluorophenol (B48109) with a haloacetate ester.

Novel Applications as Versatile Chemical Precursors in Scientific Innovation

The this compound scaffold is a privileged structure in modern drug discovery, serving as a crucial precursor for a range of therapeutic agents, most notably kinase inhibitors. The presence of the difluorophenoxy group is often associated with enhanced binding affinity to target proteins and improved metabolic stability, making it a desirable feature in drug design. researchgate.net

A significant application of this precursor is in the synthesis of inhibitors for various protein kinases, which are key targets in oncology and inflammatory diseases. nih.gov For example, derivatives of this compound have been incorporated into inhibitors of Tropomyosin receptor kinase (TRK), which are implicated in the progression of various cancers. tandfonline.com The review on pyrido[2,3-d]pyrimidine (B1209978) derivatives highlights the synthesis of a kinase inhibitor, 6-(2,4-difluorophenoxy)-8-methyl-2-[(oxan-4-yl)amino]-7H,8H-pyrido[2,3-d]pyrimidin-7-one, which underscores the utility of this chemical moiety. mdpi.com

Patent literature further demonstrates the versatility of this precursor. A patent for heterocyclic compounds as BET inhibitors describes the synthesis of a molecule incorporating the 4-(2-(2,4-difluorophenoxy)...)phenyl moiety, indicating its use in developing therapies for cancer and other proliferative diseases. researchgate.net Another patent application details the preparation of aniline derivatives for therapeutic applications, suggesting a broad scope of potential medical uses. cardiff.ac.uk

The strategic placement of fluorine atoms on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule. acs.org This makes this compound a valuable starting material for generating libraries of compounds for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and drug-like properties.

Analysis of Intellectual Property Trends in Academic Synthesis and SAR Discovery

The intellectual property landscape surrounding this compound and its derivatives is intrinsically linked to the broader trends in pharmaceutical research and development, particularly in the area of small molecule kinase inhibitors.

A notable trend is the strategic use of fluorination to generate novel chemical entities with improved pharmacological profiles. The introduction of fluorine atoms can modulate a molecule's pKa, lipophilicity, and metabolic stability, which can lead to enhanced efficacy and a more favorable safety profile. acs.org This strategy is frequently employed in medicinal chemistry to create new intellectual property around known pharmacophores. Patents are often filed to protect not just the final active pharmaceutical ingredient but also the key fluorinated intermediates like this compound and the synthetic methods to produce them.

The patenting of kinase inhibitors is a highly active and competitive field. caldwelllaw.comdrugpatentwatch.com Companies often seek to protect a broad genus of compounds characterized by a common scaffold, with variations in substituents. The this compound moiety frequently appears as a key component in these patent claims, highlighting its importance in achieving the desired biological activity and novelty. Analysis of patent filings reveals a focus on specific kinase targets that are of high commercial interest, such as VEGFR, TRK, and various cyclin-dependent kinases (CDKs). tandfonline.comnih.gov

Furthermore, intellectual property strategies often involve protecting not only the composition of matter but also methods of use for treating specific diseases, such as various cancers and inflammatory conditions. firstwordpharma.com As the understanding of the role of kinases in disease progresses, it is anticipated that the patenting of new inhibitors derived from versatile precursors like this compound will continue to be a major focus of pharmaceutical innovation. The ability to efficiently synthesize and functionalize this core structure is therefore a key enabler for the discovery and protection of next-generation targeted therapies.

Q & A

Q. What are the optimal synthetic routes for preparing 4-(2,4-Difluorophenoxy)aniline, and how can reaction conditions be controlled to maximize yield?

The synthesis typically involves nucleophilic aromatic substitution. A common method starts with 2,4-difluorophenol and 4-nitroaniline, where the phenol reacts with the nitroaniline under basic conditions (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 80–100°C. Reduction of the nitro group to an amine (e.g., using H₂/Pd-C) follows. Key parameters include pH control (3–6) to minimize side reactions and precise stoichiometric ratios . Post-synthesis purification via column chromatography or recrystallization ensures high purity (>95%) .

Q. What analytical techniques are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for confirming the structure, particularly the substitution pattern on the aromatic rings. Mass spectrometry (ESI-TOF or GC-MS) validates molecular weight (C₁₂H₁₀F₂N₂O, MW 248.22 g/mol). High-performance liquid chromatography (HPLC) with UV detection monitors purity (>97%), while FT-IR identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹) .

Q. How does the stability of this compound vary under different storage conditions?

The compound is sensitive to light and oxygen due to the amine group. Long-term stability is achieved by storing in amber vials under inert gas (N₂ or Ar) at –20°C. Thermal stability tests (TGA/DSC) show decomposition above 200°C. In solution (e.g., DMSO), avoid repeated freeze-thaw cycles to prevent hydrolysis or oxidation .

Q. What preliminary biological activities have been reported for this compound?

Early studies indicate potential as a kinase inhibitor scaffold. In vitro assays show moderate activity against cancer cell lines (IC₅₀ ~10–50 µM) via apoptosis induction. It also serves as a precursor for bioactive derivatives, such as sulfonamides with anti-inflammatory properties .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of substitution reactions involving this compound?

The electron-withdrawing fluorine atoms activate specific positions on the aromatic ring for nucleophilic attack. Computational studies (DFT) reveal that the para position to the phenoxy group is most reactive due to lower activation energy. Steric hindrance from the difluorophenoxy moiety further directs substitution to the meta position of the aniline ring .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols using validated cell models (e.g., HEK293 or HepG2) and include positive controls (e.g., staurosporine for apoptosis). Cross-validate results with orthogonal assays (e.g., Western blot for caspase-3 activation) .

Q. What strategies enhance the therapeutic potential of this compound derivatives in medicinal chemistry?

Structure-activity relationship (SAR) studies highlight that trifluoromethyl or sulfonamide substituents improve target binding and metabolic stability. For example, N-ethylsulfonamide derivatives show enhanced selectivity for tyrosine kinase inhibitors (IC₅₀ ~1 µM). Pharmacokinetic optimization via prodrug design (e.g., esterification) improves oral bioavailability .

Q. How is this compound utilized in proteomics research?

The compound serves as a photoaffinity probe for labeling ATP-binding pockets in kinases. Functionalization with biotin enables pull-down assays to identify interacting proteins via LC-MS/MS. Its fluorinated aromatic structure also enhances compatibility with ¹⁹F NMR for real-time binding studies .

Q. What environmental factors critically influence the compound’s reactivity in catalytic applications?

Temperature and solvent polarity significantly impact reaction kinetics. For Suzuki-Miyaura cross-coupling, dimethylacetamide (DMAc) at 120°C increases yields (>80%) by stabilizing the palladium catalyst. pH adjustments (4–6) minimize side reactions in aqueous conditions, while microwave irradiation reduces reaction time from hours to minutes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.